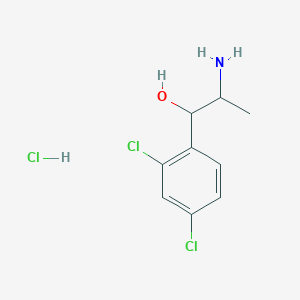
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride is a chemical compound with the empirical formula C9H12Cl3N . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed . Transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amine derivatives starting from prochiral ketones has also been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string ClC1=CC(Cl)=CC=C1C©©N.Cl . The InChI representation is 1S/C9H11Cl2N.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H .科学的研究の応用
Spectroscopic Characterization and Crystal Structures
Spectroscopic characterization and crystallographic studies provide essential insights into the chemical properties and molecular configurations of compounds similar to 2-Amino-1-(2,4-dichlorophenyl)propan-1-ol hydrochloride. For example, the spectroscopic characterization and crystal structures of two cathinone derivatives have been extensively studied, offering valuable data for their identification through various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography (Kuś et al., 2016). Additionally, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, highlighting the impact of molecular structure on physical properties and potential applications (Nitek et al., 2020).
Chemical Properties and Reactions
The chemical reactions and properties of derivatives of this compound, such as the asymmetric reduction of acetophenone O-methyloxime, demonstrate the compound's reactivity and potential for synthesis in organic chemistry. The use of polymer-supported (S)-(−)-2-amino-3-(4-hydroxyphenyl)-1,1-diphenylpropan-1-ol in reducing agents showcases innovative approaches to achieving high enantioselectivity in chemical reactions (Itsuno et al., 1987).
Applications in Material Science
The synthesis and biological properties of compounds like 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides highlight the potential applications of similar chemical structures in material science, particularly in creating substances with specific anticonvulsive activities. Such research suggests avenues for developing new materials with tailored properties for various applications (Papoyan et al., 2011).
Enzymatic Studies and Drug Metabolites
Enzymatic studies, such as the regioselective preparation of drug metabolites using fungal peroxygenase, illustrate the role of this compound derivatives in producing specific human drug metabolites. This highlights the compound's relevance in pharmacology and toxicology research (Kinne et al., 2009).
作用機序
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
It’s known that the compound has a potential trypanocidal effect .
Result of Action
It’s known that the compound has a potential trypanocidal effect , but the specific molecular and cellular mechanisms are still under investigation.
特性
IUPAC Name |
2-amino-1-(2,4-dichlorophenyl)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-5(12)9(13)7-3-2-6(10)4-8(7)11;/h2-5,9,13H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJUXMUYRTZMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)Cl)Cl)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
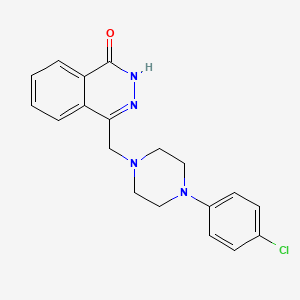


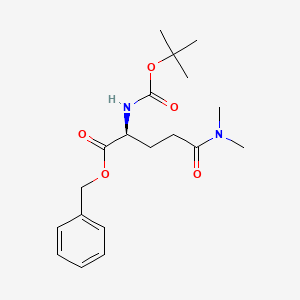



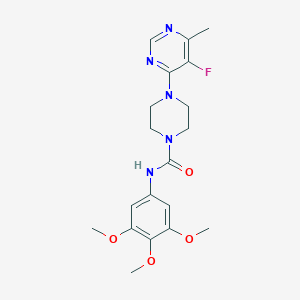
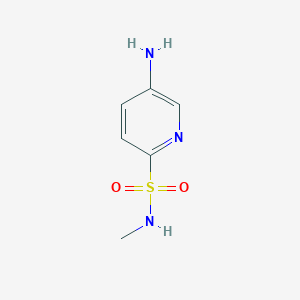
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)

